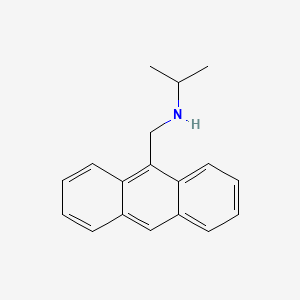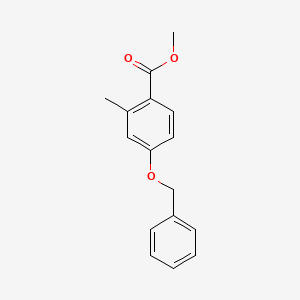
3-(N-BOC-N-ethylamino)phenylboronic acid; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-BOC-N-ethylamino)phenylboronic acid is a boronic acid derivative. Boronic acids are often termed ‘boronolectins,’ and are regarded as a synthetic mimic of lectins because of their ability to interact with various carbohydrates . This compound has a molecular weight of 265.12 .
Synthesis Analysis
Phenylboronic acid (PBA) derivatives readily complex with 1,2- and 1,3- cis -diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . The polymerization yields in ethanol (51–77%) were much lower than that in DMSO (87–92%); in DMF, the polymerization yields were dependent on the crosslinker types .
Molecular Structure Analysis
The InChI code for 3-(N-BOC-N-ethylamino)phenylboronic acid is 1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 . The molecular formula is C13H20BNO4 .
Chemical Reactions Analysis
Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies . PBA interacts with a variety of biological membranes, including those of cells, viruses, bacteria, and fungi, through the membrane-constituting carbohydrate moieties .
Physical And Chemical Properties Analysis
The molecular weight of 3-(N-BOC-N-ethylamino)phenylboronic acid is 265.12 . The InChI code is 1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 .
Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenylboronic acids are pivotal in the development of materials for optical modulation and saccharide recognition. A study by Mu et al. (2012) showcases the application of phenyl boronic acids conjugated to polyethylene glycol for the aqueous dispersion of single-walled carbon nanotubes. This setup allows for quenching of near-infrared fluorescence in response to saccharide binding, demonstrating a clear link between molecular structure and optical properties, which can be exploited in biosensing applications (Mu et al., 2012).
Stimuli-Responsive Nanomaterials
Phenylboronic acid-containing nanomaterials have been developed for their unique stimuli-responsive characteristics, which are highly sought after in biomedical engineering. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles that showed reversible swelling behavior and could potentially exhibit additional morphology-related effects, useful in drug delivery and tissue engineering (Hasegawa et al., 2015).
Polymer Synthesis and Functionalization
Phenylboronic acids serve as important intermediates in the synthesis of functional polymers. D'Hooge et al. (2008) report a two-step deprotection method to generate methacrylamido phenylboronic acids, which are then available for incorporation into polymers, highlighting the role of phenylboronic acids in polymer chemistry (D'Hooge et al., 2008).
Fluorescence Sensitivity and Anion Recognition
Arylboronic acids, including phenylboronic acids, exhibit fluorescence sensitivity and anion recognition capabilities, making them valuable in the development of sensors. Martínez-Aguirre and Yatsimirsky (2015) explored the interactions between arylboronic acids and various anions, revealing their potential as Brønsted and Lewis acid type receptors. This property is crucial for sensing applications, particularly in detecting biological and environmental analytes (Martínez-Aguirre & Yatsimirsky, 2015).
Tumor-targeted Gene Delivery
Phenylboronic-acid-modified polyether has been researched for its application in tumor-targeted gene delivery. Chen et al. (2012) demonstrated that boronic-acid-modified polymers could efficiently bind plasmid DNA and facilitate cell uptake, significantly enhancing transfection efficiency. This finding opens new avenues for gene therapy, especially in targeting cancer cells (Chen et al., 2012).
Mechanism of Action
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Result of Action
As a boronic acid derivative, it may have potential applications in medicinal chemistry and drug discovery .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(N-BOC-N-ethylamino)phenylboronic acid . For instance, the reactivity of boronic acids is known to be pH-dependent .
Safety and Hazards
Future Directions
The unique chemistry of PBA derivatives has already borne fruit as the molecular bases for glucose sensors and some bio-separation applications . This focus review highlights some of the emerging PBA-based research directions toward more versatile diagnostic and therapeutic targets . The topics reviewed include PBA-mediated targeting to sialic acid (SA) as a methodology relevant to tumor diagnosis and treatment .
properties
IUPAC Name |
[3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-5-15(12(16)19-13(2,3)4)11-8-6-7-10(9-11)14(17)18/h6-9,17-18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIBLZTYFLWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(CC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)








![Diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6330678.png)

